molecular formula C8H5FN2O2 B1322376 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 367500-94-5

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1322376
CAS No.: 367500-94-5
M. Wt: 180.14 g/mol
InChI Key: ZZRCDROTHZQIGY-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol .

Preparation Methods

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the imidazo[1,2-a]pyridine core. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups at the 6th position.

Scientific Research Applications

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds such as:

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine.

    6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a bromine atom and is studied for its potential biological activities.

    6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Features an iodine atom and is explored for its use in radiolabeling and imaging studies.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its halogenated counterparts.

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCDROTHZQIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958007
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367900-94-5
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 367900-94-5
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Synthesis routes and methods

Procedure details

A solution of 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1 g) in 4N HCl was refluxed for 4 hours. The solvent was evaporated to give the sub-title compound as a white solid (0.86 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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